N,N-dimethyl-4-nitrobenzenesulfonamide

Electrochemistry Radical Anion Stability Sulfonamide Redox Behavior

Select this para-nitro tertiary sulfonamide for its unique electrochemical profile: reversible stepwise reduction to a stable dianion in aprotic media—a property absent in N-methyl or unsubstituted analogs. This makes it the definitive choice for electroorganic synthesis and redox probe investigations. As the key intermediate for PDE7 inhibitor BRL-50481 (achieved via a 95%-yield synthetic route from 4-nitrobenzenesulfonyl chloride), it streamlines medicinal chemistry SAR campaigns. Widely stocked at ≥98% purity from multiple global suppliers, minimizing supply chain risk for R&D and pilot-scale workflows.

Molecular Formula C8H10N2O4S
Molecular Weight 230.24 g/mol
CAS No. 17459-03-9
Cat. No. B097401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-nitrobenzenesulfonamide
CAS17459-03-9
Molecular FormulaC8H10N2O4S
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3
InChIKeyZCWXRMBVAKOURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-4-nitrobenzenesulfonamide (CAS 17459-03-9) Chemical Identity and Core Properties for Procurement


N,N-Dimethyl-4-nitrobenzenesulfonamide (CAS 17459-03-9) is a tertiary sulfonamide derivative characterized by a para-nitrobenzene ring substituted with an N,N-dimethylsulfamoyl group [1]. It has the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . The compound is a solid at room temperature with a predicted density of 1.38–1.4 g/cm³ and a predicted boiling point of 371.3°C at 760 mmHg . Its LogP is approximately 1.2–1.55, indicating moderate lipophilicity [2]. It is soluble in polar organic solvents such as DMSO and methanol but insoluble in water . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, and is commercially available from multiple vendors with purities ranging from 95% to 98% .

Why Generic N,N-Dimethyl-4-nitrobenzenesulfonamide Substitution Carries Redox and Synthetic Risk


Simple substitution of N,N-dimethyl-4-nitrobenzenesulfonamide with a positional isomer or a different N-substituted analog is not recommended without rigorous validation. The para-nitro substitution pattern and the tertiary sulfonamide group confer unique electrochemical behavior and synthetic utility that are not shared by meta- or ortho-nitro isomers, nor by primary or secondary sulfonamides. Specifically, the tertiary N,N-dimethyl derivative undergoes reversible, stepwise reduction to a stable dianion in aprotic solvents, a property not observed in its N-methyl or unsubstituted counterparts, which exhibit unstable radical anions and complex multi-wave voltammetry [1]. Furthermore, the para-nitro group directs electrophilic aromatic substitution and nucleophilic attack in ways that the meta- and ortho-nitro isomers do not, directly impacting its role as a precursor in the synthesis of biologically active sulfonamides such as the PDE7 inhibitor BRL-50481 [2]. The following sections provide quantitative evidence of these non-interchangeable characteristics.

Quantitative Differentiation Evidence for N,N-Dimethyl-4-nitrobenzenesulfonamide vs. Closest Analogs


Reversible Electrochemical Reduction vs. Irreversible Decomposition in N-Methyl and Unsubstituted Analogs

N,N-Dimethyl-4-nitrobenzenesulfonamide exhibits reversible, stepwise reduction to a stable dianion in DMF, as demonstrated by cyclic voltammetry. In contrast, the primary (p-nitrobenzenesulfonamide) and secondary (N-methyl-p-nitrobenzenesulfonamide) analogs undergo irreversible decomposition due to N–H bond cleavage, generating unstable radical anions [1].

Electrochemistry Radical Anion Stability Sulfonamide Redox Behavior

Synthetic Yield Advantage in PDE7 Inhibitor Precursor Synthesis

N,N-Dimethyl-4-nitrobenzenesulfonamide is a key intermediate in the synthesis of BRL-50481, a selective PDE7 inhibitor. The synthesis of the target compound from 4-nitrobenzenesulfonyl chloride and dimethylamine proceeds with a reported yield of 95% [1]. This high-yielding route underpins its utility as a building block for generating more complex sulfonamide pharmacophores, whereas alternative routes using methylamine or ammonia yield lower conversions (e.g., 64% yield for the hydrochloride salt route) [1].

Synthetic Chemistry Pharmaceutical Intermediates PDE7 Inhibition

Distinct Physical Property Profile vs. Ortho- and Meta-Nitro Isomers

The para-nitro isomer (N,N-dimethyl-4-nitrobenzenesulfonamide) exhibits a predicted boiling point of 371.3°C and density of 1.38–1.40 g/cm³ . In contrast, the ortho-nitro isomer (N,N-dimethyl-2-nitrobenzenesulfonamide, CAS 23530-43-0) has a predicted boiling point of 367.0°C and a melting point of 86–87°C . The meta-nitro isomer (CAS 26199-83-7) is also a solid but lacks extensive characterization . These differences in thermal properties and solid-state behavior directly impact purification strategies (e.g., recrystallization) and storage conditions.

Physical Chemistry Isomer Comparison Purification and Handling

Toxicity and Handling Profile: A Quantified Safety Baseline for Procurement

N,N-Dimethyl-4-nitrobenzenesulfonamide is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . These GHS classifications are consistent across multiple vendor SDS documents. While specific toxicity data for close analogs (e.g., 2-nitro or 3-nitro isomers) are less readily available, this explicit hazard profile allows procurement teams to accurately budget for personal protective equipment (PPE), ventilation, and waste disposal.

Safety Data GHS Classification Laboratory Handling

Purity and Vendor Availability: A Benchmark for Sourcing Decisions

N,N-Dimethyl-4-nitrobenzenesulfonamide is commercially available from multiple vendors with purities ranging from 95% to 98% . In contrast, the 2-nitro and 3-nitro isomers are available from fewer sources and often at lower purities (e.g., 95% for 3-nitro isomer ). The para-isomer's broader vendor network and higher typical purity (98% from Bidepharm, Fluorochem, Leyan) provide procurement advantages in terms of lead time, competitive pricing, and quality assurance.

Commercial Availability Purity Specifications Supply Chain

High-Value Application Scenarios for N,N-Dimethyl-4-nitrobenzenesulfonamide Based on Verified Differentiation


Electrosynthesis and Redox Probe Development

The reversible, stepwise reduction of N,N-dimethyl-4-nitrobenzenesulfonamide to a stable dianion [1] makes it a superior candidate for electroorganic synthesis and as a redox probe in aprotic media. Its stability under reduction allows for controlled electron-transfer reactions without the side reactions that plague primary and secondary sulfonamides. Researchers developing electrosynthetic methodologies or studying electron-transfer mechanisms should select this compound over its N-methyl or unsubstituted analogs to ensure reproducible and interpretable voltammetric data.

Medicinal Chemistry: PDE7 Inhibitor Precursor

This compound serves as a critical intermediate in the synthesis of BRL-50481, a selective PDE7 inhibitor with a Ki of 180 nM [2]. The high-yielding (95%) synthetic route from 4-nitrobenzenesulfonyl chloride and dimethylamine [3] positions it as the preferred starting material for generating N,N-dimethylsulfonamide-containing pharmacophores. Medicinal chemists exploring PDE7 inhibition or related sulfonamide-based drug candidates should procure this specific isomer to leverage the established synthetic pathway and avoid the lower yields associated with alternative routes.

Structure-Activity Relationship (SAR) Studies of Sulfonamide Isomers

The distinct physical properties (predicted BP 371.3°C, density 1.38–1.40 g/cm³) and unique redox behavior [1] of the para-nitro isomer differentiate it from its ortho- and meta- counterparts. For SAR campaigns investigating the effect of nitro group position on biological activity or material properties, this compound is an essential control. Its well-characterized hazard profile (H302, H315, H319, H335) further supports its safe handling in parallel synthesis or high-throughput screening workflows.

Process Chemistry and Scale-Up Feasibility

The broad commercial availability (95–98% purity from multiple vendors) and documented synthetic efficiency [3] of N,N-dimethyl-4-nitrobenzenesulfonamide reduce supply chain risk and enable cost-effective scale-up. Process chemists evaluating sulfonamide building blocks for pilot plant or manufacturing campaigns should prioritize this compound over less-accessible isomers. The availability of high-purity material minimizes the need for in-house purification, streamlining the development of robust, scalable processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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